2-(Bromomethyl)-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-ethylbutanoic acid is an organic compound with the molecular formula C7H13BrO2 It is a derivative of butanoic acid, where a bromomethyl group and an ethyl group are attached to the second carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of 2-ethylbutanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-ethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-2-ethylbutanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-ethylbutanoic acid involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: Similar structure but lacks the ethyl group.
2-(Chloromethyl)-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(Bromomethyl)butanoic acid: Similar structure but lacks the ethyl group.
Uniqueness
2-(Bromomethyl)-2-ethylbutanoic acid is unique due to the presence of both the bromomethyl and ethyl groups, which confer specific reactivity and properties. This combination allows for selective reactions and the formation of unique derivatives not possible with similar compounds.
Properties
CAS No. |
58230-49-2 |
---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-3-7(4-2,5-8)6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
LDBWFANYCMNLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.